molecular formula C21H25N5O3S B2611059 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1251629-79-4

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2611059
CAS No.: 1251629-79-4
M. Wt: 427.52
InChI Key: XSZAKRSPRAZJKY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a triazole ring fused to a pyrazine core. Its structure features a cyclohexylsulfanyl group at position 8 and an N-(2-ethoxyphenyl)acetamide moiety at position 2.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-2-29-17-11-7-6-10-16(17)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-15-8-4-3-5-9-15/h6-7,10-13,15H,2-5,8-9,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZAKRSPRAZJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This step often requires the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via nucleophilic substitution reactions using cyclohexylthiol and appropriate leaving groups such as halides or tosylates.

    Attachment of the Ethoxyphenylacetamide Moiety: The final step involves the acylation of the triazolopyrazine intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexylsulfanyl group or the ethoxyphenylacetamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Oxidative Cyclization : The reaction often begins with the cyclization of α-keto acids and hydrazinopyridines.
  • Control of Reaction Conditions : Parameters such as temperature and solvent choice are critical for optimizing yields.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of the synthesized compound.

Key Structural Data :

  • Molecular Formula : C21H25N5O2S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 1251549-99-1

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : Similar triazolo[4,3-a]pyrazine derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.
    CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
    2e32 µg/mL16 µg/mL
  • Anticancer Properties : Research indicates that compounds with this structure can induce apoptosis in cancer cells and inhibit specific enzymes linked to cancer progression.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are extensive:

  • Drug Development : Its unique structure allows for modifications that can enhance its efficacy as a therapeutic agent.
  • Coordination Chemistry : The compound can act as a ligand in coordination complexes, which are useful in catalysis and material science.

Material Science Applications

The structural characteristics of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide suggest several applications in material science:

  • Development of New Materials : Due to its electronic properties, it can be utilized in creating materials with specific photophysical characteristics.

Case Studies

Recent studies have highlighted the compound's potential through various experimental approaches:

  • Antibacterial Evaluation : A comparative study involving multiple triazolo[4,3-a]pyrazine derivatives demonstrated significant antibacterial activity.
    • Structural modifications were found to significantly influence antibacterial efficacy.
  • Anticancer Evaluation : In vitro studies have shown that this class of compounds can effectively induce cell cycle arrest in cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and properties of the target compound and its analogs derived from the evidence:

Compound Name / ID Molecular Formula Substituents (Position 8) Acetamide Group (Position 2) Molecular Mass (g/mol) Key Properties/Activities Evidence ID
Target: 2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide C₂₃H₂₈N₅O₃S (estimated) Cyclohexylsulfanyl N-(2-ethoxyphenyl) ~466.62 (estimated) High lipophilicity (predicted) N/A
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) 469.94 Moderate polarity due to aromatic groups
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₁ClN₅O₂S 4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) 478.96 Enhanced steric bulk
2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-(methylsulfanyl)phenyl)acetamide C₂₀H₂₄N₆O₂S₂ 3-Methylpiperidinyl N-(3-methylsulfanylphenyl) 452.58 Improved solubility (piperidinyl group)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide C₂₀H₁₇N₇O₃ Phenoxy linkage N-(unsubstituted acetamide) 403.39 Anti-inflammatory activity demonstrated

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexylsulfanyl group likely increases lipophilicity compared to aromatic substituents (e.g., 4-chlorobenzylsulfanyl in ), which may enhance blood-brain barrier penetration.
  • The 2-ethoxyphenyl acetamide group introduces moderate polarity compared to bulkier groups like N-(2,5-dimethylphenyl) in .

The phenoxy-acetamide derivative in exhibited anti-inflammatory activity, highlighting the importance of the acetamide moiety’s electronic environment.

Synthetic Accessibility :

  • Compounds with piperidinyl or methoxybenzyl groups (e.g., ) require multi-step coupling reactions, as seen in , whereas the target compound’s synthesis may involve similar diazonium salt coupling or thioether formation.

Research Findings and Trends

Anti-Exudative Activity :

  • Acetamide derivatives with arylthio or heterocyclic substituents (e.g., ) demonstrated dose-dependent anti-exudative effects, with activity influenced by substituent polarity. The target compound’s cyclohexylsulfanyl group may optimize this balance.

The 2-ethoxyphenyl group’s ortho-substitution may reduce steric hindrance compared to para-substituted analogs (e.g., ).

Metabolic Stability :

  • Methoxy and methylsulfanyl groups (e.g., ) are susceptible to oxidative metabolism, whereas the cyclohexyl group in the target compound may confer greater metabolic stability.

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethoxyphenyl)acetamide is a member of the triazolo[4,3-a]pyrazine class, which has gained attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring fused with a pyrazine ring and functional groups that enhance its biological activity. The synthesis often involves multi-step reactions that include cyclization and functional group transformations. Key steps in the synthesis may include:

  • Cyclization reactions to form the triazole-pyrazine core.
  • Functionalization at specific positions to introduce pharmacologically relevant substituents.

The synthesis can be optimized by controlling reaction conditions such as temperature and pH to improve yield and purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to the target compound have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. In vitro tests indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

The biological activity is primarily attributed to the compound's ability to inhibit key enzymes involved in bacterial DNA replication and transcription. The proposed mechanisms include:

  • Inhibition of DNA Gyrase : This enzyme is crucial for maintaining DNA topology during replication. Compounds binding to its active site can disrupt DNA supercoiling.
  • Topoisomerase IV Inhibition : Similar to gyrase, this enzyme is essential for bacterial cell division. Inhibiting it can lead to cell death .

Other Biological Activities

Beyond antibacterial effects, triazolo[4,3-a]pyrazine derivatives have been studied for other pharmacological activities:

  • Antifungal : Some derivatives have shown efficacy against fungal pathogens.
  • Anticancer : Preliminary studies suggest potential anticancer activity through modulation of various signaling pathways.
  • Anti-inflammatory : Certain compounds have demonstrated anti-inflammatory effects in preclinical models .

Case Studies

Several research studies have explored the biological activities of triazolo[4,3-a]pyrazine derivatives:

  • Study on Antibacterial Activity :
    • Researchers synthesized a series of derivatives and evaluated their antibacterial properties using microbroth dilution methods. Compound 2e was noted for its significant activity against E. coli with an MIC of 16 μg/mL .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that these compounds can effectively bind to DNA gyrase and topoisomerase IV, providing insights into their mechanism of action .
  • Pharmacological Profiling :
    • A comprehensive profiling of various derivatives showed that modifications at specific positions (e.g., R groups) significantly influenced their antibacterial potency and selectivity .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyrazine core followed by sulfanyl-cyclohexane substitution and N-(2-ethoxyphenyl)acetamide coupling. Key steps include:

  • Cyclocondensation : Reacting 3-aminopyrazine derivatives with cyclohexylsulfanyl reagents under acidic conditions to form the triazolo-pyrazine scaffold .
  • Acetamide Coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the N-(2-ethoxyphenyl)acetamide moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and crystallographic techniques validate its structural integrity?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexylsulfanyl protons at δ 1.2–2.1 ppm; triazolo C=O at ~170 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly the orientation of the ethoxyphenyl group relative to the triazolo-pyrazine plane .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 483.18) .

Advanced: How can computational methods optimize reaction pathways for scale-up?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to model transition states and identify rate-limiting steps, such as sulfanyl group incorporation .
  • Reaction Path Screening : Apply ICReDD’s computational-experimental feedback loop to narrow optimal conditions (e.g., solvent polarity, temperature) for yield improvement .
  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR to adjust reagent stoichiometry and avoid byproducts (e.g., over-substitution at the pyrazine ring) .

Advanced: How to address solubility limitations in biological assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while maintaining compound stability .
  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy phenyl moiety to improve bioavailability .
  • Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) for in vitro assays, validated via dynamic light scattering (DLS) .

Advanced: How to resolve contradictions between experimental and computational data?

  • Data Reconciliation : Cross-validate DFT-predicted bond angles/lengths with XRD results (e.g., discrepancies in cyclohexylsulfanyl conformation) .
  • Error Analysis : Use Monte Carlo simulations to quantify uncertainties in spectroscopic assignments (e.g., overlapping ¹H NMR signals) .
  • Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to isolate environmental variables affecting reactivity .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify substituents (e.g., replace cyclohexylsulfanyl with methylthio or phenylsulfonyl groups) and compare bioactivity .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize functional groups for optimization .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., triazolo C=O and acetamide NH) via 3D-QSAR models .

Basic: How to assess thermal and pH stability for storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates shelf-stable solid form) .
  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond at pH <3) .
  • Lyophilization : For long-term storage, lyophilize as a citrate salt and characterize stability via accelerated aging tests (40°C/75% RH for 6 months) .

Advanced: How to design enantioselective syntheses for chiral derivatives?

  • Chiral Catalysts : Use Ru(II)-BINAP complexes for asymmetric hydrogenation of intermediate ketones (e.g., ee >90%) .
  • Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (heptane/ethanol mobile phase) and confirm configuration via circular dichroism .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., menthol esters) to isolate desired stereoisomers .

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